E3 ligase Ligand-Linker Conjugate 65

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

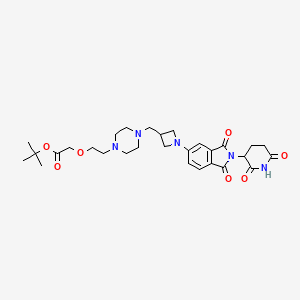

Molecular Formula |

C29H39N5O7 |

|---|---|

Molecular Weight |

569.6 g/mol |

IUPAC Name |

tert-butyl 2-[2-[4-[[1-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]azetidin-3-yl]methyl]piperazin-1-yl]ethoxy]acetate |

InChI |

InChI=1S/C29H39N5O7/c1-29(2,3)41-25(36)18-40-13-12-31-8-10-32(11-9-31)15-19-16-33(17-19)20-4-5-21-22(14-20)28(39)34(27(21)38)23-6-7-24(35)30-26(23)37/h4-5,14,19,23H,6-13,15-18H2,1-3H3,(H,30,35,37) |

InChI Key |

PAHOLVOFFBFABB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COCCN1CCN(CC1)CC2CN(C2)C3=CC4=C(C=C3)C(=O)N(C4=O)C5CCC(=O)NC5=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 65

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of E3 ligase Ligand-Linker Conjugate 65, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document outlines its chemical structure, its role in the broader context of targeted protein degradation, and detailed experimental protocols for its characterization and utilization.

Introduction to E3 Ligase Ligand-Linker Conjugates and PROTAC Technology

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to co-opt the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2] A PROTAC molecule consists of three key components: a ligand that binds to a POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[1][3] By bringing the POI and an E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1] This catalytic process allows for the sub-stoichiometric degradation of target proteins, offering a powerful alternative to traditional small-molecule inhibitors.[1]

This compound is a pre-synthesized intermediate designed for the efficient construction of PROTACs. It comprises a well-characterized E3 ligase ligand, Thalidomide (B1683933), attached to a flexible linker. Thalidomide is known to bind to the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-RBX1-DDB1-CRBN (CRL4CRBN) complex.[3][4] This conjugate serves as a versatile starting point for the synthesis of novel PROTACs targeting a wide array of proteins.

Chemical Structure and Properties

This compound is designed to function as a Cereblon ligand, effectively recruiting the CRBN protein.[4] It is composed of Thalidomide attached to a specific linker, providing a crucial role as an intermediate in the synthesis of complete PROTAC molecules.[4]

| Property | Value | Reference |

| Molecular Formula | C29H39N5O7 | [4] |

| Molecular Weight | 569.65 g/mol | [4] |

| Canonical SMILES | O=C1NC(CCC1N2C(C3=C(C=CC(N4CC(C4)CN5CCN(CC5)CCOCC(OC(C)(C)C)=O)=C3)C2=O)=O)=O | [4] |

| E3 Ligase Ligand | Thalidomide | [4] |

| Target E3 Ligase | Cereblon (CRBN) | [4] |

Signaling Pathway: CRBN-Mediated Protein Degradation

The thalidomide moiety of the conjugate hijacks the CRL4CRBN E3 ubiquitin ligase complex. When incorporated into a full PROTAC, this complex is brought into proximity with the target protein. This induced proximity leads to the polyubiquitination of the target protein, marking it for degradation by the proteasome.

Caption: CRBN-Mediated PROTAC-Induced Protein Degradation Pathway.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent biological evaluation.

Protocol 1: Synthesis of a PROTAC Molecule

This protocol outlines a general procedure for conjugating a protein of interest (POI) ligand to this compound. The terminal functional group on the linker of Conjugate 65 will dictate the specific coupling chemistry. Assuming the linker terminates in a reactive group (e.g., a carboxylic acid or an amine), a standard amide coupling reaction can be employed.

Materials:

-

This compound

-

POI ligand with a complementary functional group (e.g., an amine if the linker has a carboxylic acid)

-

Coupling agents (e.g., HATU, HOBt)

-

Organic base (e.g., DIPEA)

-

Anhydrous solvent (e.g., DMF)

-

Reaction vessel and magnetic stirrer

-

Purification system (e.g., preparative HPLC)

-

Analytical instruments (e.g., LC-MS, NMR)

Procedure:

-

Reaction Setup: In a clean, dry reaction vessel, dissolve the POI ligand and this compound in anhydrous DMF.

-

Coupling Agent Addition: Add the coupling agents (e.g., HATU and HOBt) to the reaction mixture.

-

Base Addition: Add DIPEA to the mixture and stir at room temperature.

-

Reaction Monitoring: Monitor the progress of the reaction by LC-MS until the starting materials are consumed.

-

Purification: Upon completion, purify the crude product by preparative HPLC to isolate the final PROTAC molecule.

-

Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.

Caption: General workflow for synthesizing a PROTAC molecule.

Protocol 2: CRBN Binding Affinity Determination by Fluorescence Polarization

This protocol describes a competitive binding assay to determine the affinity of the synthesized PROTAC for CRBN.

Materials:

-

Purified recombinant human CRBN protein

-

Fluorescently-labeled thalidomide tracer

-

Synthesized PROTAC

-

Pomalidomide (B1683931) (as a positive control)

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Reagent Preparation: Prepare a serial dilution of the synthesized PROTAC and the pomalidomide control in the Assay Buffer.

-

Assay Plate Setup: In the microplate, add the fluorescently-labeled thalidomide tracer and the purified CRBN protein to each well.

-

Compound Addition: Add the serially diluted PROTAC or control to the respective wells.

-

Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization on a plate reader.

-

Data Analysis: Plot the change in millipolarization (mP) units against the compound concentration and fit the data to a suitable binding isotherm to determine the IC50 value.

Protocol 3: Western Blot for Target Protein Degradation

This is the primary assay to quantify the degradation of the target protein induced by the synthesized PROTAC.

Materials:

-

Cell line expressing the POI

-

Synthesized PROTAC

-

DMSO (vehicle control)

-

Cell lysis buffer (e.g., RIPA buffer)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody specific for the POI

-

Loading control primary antibody (e.g., anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate and imaging system

Procedure:

-

Cell Treatment: Seed cells in culture plates and treat with a dose range of the synthesized PROTAC or DMSO for a specified time (e.g., 18 hours).

-

Cell Lysis: Harvest and lyse the cells.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blot: Separate the protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with the appropriate primary and secondary antibodies.

-

Imaging and Analysis: Visualize the protein bands using an ECL substrate and quantify the band intensities. Normalize the POI band intensity to the loading control to determine the extent of degradation. Calculate the DC50 value (the concentration of PROTAC that causes 50% degradation of the POI).

Data Presentation

While specific quantitative data for this compound is not publicly available, the following table provides typical performance metrics for thalidomide-based PROTACs, which can serve as a benchmark for experimental outcomes.

| Parameter | Typical Range | Assay Method | Significance |

| CRBN Binding Affinity (IC50) | 1 - 500 nM | Fluorescence Polarization | Measures the binding strength of the PROTAC to the CRBN E3 ligase. |

| Target Degradation (DC50) | 1 - 100 nM | Western Blot / In-Cell ELISA | Concentration of PROTAC required to degrade 50% of the target protein. |

| Maximum Degradation (Dmax) | > 80% | Western Blot / In-Cell ELISA | The maximal percentage of target protein degradation achieved. |

Conclusion

This compound is a valuable chemical tool for the development of novel PROTACs. Its thalidomide-based design allows for the recruitment of the well-characterized CRBN E3 ligase, providing a robust platform for targeted protein degradation. The protocols and information provided in this guide offer a solid foundation for researchers to synthesize, characterize, and utilize PROTACs derived from this conjugate in their drug discovery and chemical biology endeavors. Rigorous experimental validation, as outlined, is crucial to ascertain the efficacy and specificity of any newly developed PROTAC.

References

The E3 Ligase Specificity of Conjugate 65: A Technical Guide to a Cereblon-Recruiting PROTAC

For Immediate Release

This technical guide provides an in-depth analysis of Conjugate 65, a potent Proteolysis Targeting Chimera (PROTAC), and its specific interaction with the E3 ubiquitin ligase Cereblon (CRBN). Developed for researchers, scientists, and drug development professionals, this document details the binding characteristics, mechanism of action, and experimental validation of Conjugate 65, a key tool in targeted protein degradation.

Introduction to Conjugate 65 and Targeted Protein Degradation

Conjugate 65 is a heterobifunctional molecule designed to induce the degradation of the BRD9 (Bromodomain-containing protein 9) protein. It achieves this by co-opting the cell's natural protein disposal machinery, the ubiquitin-proteasome system. As a PROTAC, Conjugate 65 consists of three key components: a ligand that binds to the target protein (BRD9), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The E3 ligase-recruiting component of Conjugate 65 is derived from pomalidomide (B1683931), a well-characterized immunomodulatory drug that is known to bind to Cereblon (CRBN)[1][2]. CRBN functions as the substrate receptor of the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).

Conjugate 65 Binds to the E3 Ligase Cereblon (CRBN)

Conjugate 65 specifically recruits the E3 ubiquitin ligase Cereblon to induce the degradation of its target protein, BRD9. The pomalidomide moiety of Conjugate 65 binds to the thalidomide-binding pocket of CRBN, effectively hijacking the CRL4^CRBN^ complex. This induced proximity between BRD9 and the E3 ligase leads to the polyubiquitination of BRD9, marking it for subsequent degradation by the 26S proteasome.

Quantitative Data for Conjugate 65 and its Components

The efficacy of a PROTAC is determined by its ability to form a stable ternary complex with the target protein and the E3 ligase, leading to efficient degradation of the target. The following tables summarize key quantitative data for Conjugate 65 and its constituent E3 ligase ligand.

| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |

| Conjugate 65 | BRD9 | Jurkat | 5 | >95 | C4 Therapeutics |

Table 1: Degradation Potency of Conjugate 65. DC50 represents the concentration of the compound required to degrade 50% of the target protein. Dmax is the maximum percentage of protein degradation achieved.

| Ligand | E3 Ligase | Assay Type | Binding Affinity (IC50) | Reference |

| Pomalidomide | CRBN | Fluorescence Polarization | 153.9 nM | Reaction Biology |

| Pomalidomide | CRBN | Competitive Binding Assay | ~2 µM |

Table 2: Binding Affinity of the E3 Ligase Ligand Moiety of Conjugate 65. IC50 is the concentration of the ligand that inhibits 50% of the binding of a fluorescent probe to CRBN.

Signaling Pathway and Mechanism of Action

The mechanism of action of Conjugate 65 involves the formation of a ternary complex between BRD9, Conjugate 65, and the CRL4^CRBN^ E3 ligase complex. This proximity-induced event triggers the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of BRD9. The resulting polyubiquitin (B1169507) chain is recognized by the proteasome, leading to the degradation of BRD9.

Caption: Mechanism of BRD9 degradation by Conjugate 65.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the binding and degradation activity of Conjugate 65 and similar PROTACs.

Western Blot for BRD9 Degradation

This protocol is used to determine the DC50 and Dmax of Conjugate 65.

-

Cell Culture and Treatment: Jurkat cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells are seeded in 6-well plates and treated with a serial dilution of Conjugate 65 (or vehicle control, DMSO) for a specified time (e.g., 24 hours).

-

Cell Lysis: After treatment, cells are harvested, washed with ice-cold PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with a primary antibody against BRD9. A primary antibody against a loading control (e.g., GAPDH or β-actin) is used for normalization.

-

Detection and Quantification: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate. Band intensities are quantified using densitometry software. The percentage of BRD9 degradation is calculated relative to the vehicle-treated control. The DC50 and Dmax values are determined by plotting the percentage of degradation against the logarithm of the Conjugate 65 concentration and fitting the data to a four-parameter logistic curve.

Fluorescence Polarization (FP) Assay for CRBN Binding

This competitive binding assay is used to determine the IC50 of the pomalidomide moiety for CRBN.

-

Reagents:

-

Recombinant human CRBN/DDB1 complex.

-

Fluorescently labeled thalidomide (B1683933) probe (e.g., Bodipy-thalidomide).

-

Assay buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Tween-20, 1 mM DTT).

-

Test compound (pomalidomide or a pomalidomide-linker conjugate).

-

-

Procedure:

-

A serial dilution of the test compound is prepared in the assay buffer.

-

In a black, low-binding 384-well plate, the diluted compound, a fixed concentration of the fluorescent probe, and a fixed concentration of the CRBN/DDB1 complex are added.

-

The plate is incubated at room temperature to allow the binding to reach equilibrium.

-

The fluorescence polarization is measured using a microplate reader.

-

-

Data Analysis: The decrease in fluorescence polarization with increasing concentrations of the test compound indicates displacement of the fluorescent probe. The IC50 value is calculated by fitting the data to a sigmoidal dose-response curve.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This protocol provides evidence for the formation of the BRD9-Conjugate 65-CRBN ternary complex in cells.

-

Cell Treatment and Lysis: Cells are treated with Conjugate 65 or a vehicle control. To prevent degradation of the target protein, cells are often pre-treated with a proteasome inhibitor (e.g., MG132). Cells are then lysed in a non-denaturing lysis buffer.

-

Immunoprecipitation: The cell lysate is incubated with an antibody against CRBN (or a tag on CRBN if using an overexpression system) that is coupled to magnetic or agarose (B213101) beads.

-

Washing and Elution: The beads are washed to remove non-specifically bound proteins. The bound protein complexes are then eluted from the beads.

-

Western Blot Analysis: The eluates are analyzed by Western blot using antibodies against BRD9 and CRBN to confirm the co-immunoprecipitation of BRD9 with CRBN in the presence of Conjugate 65.

Caption: Workflow for characterizing Conjugate 65.

Conclusion

Conjugate 65 is a valuable chemical probe for studying the biological functions of BRD9 and a promising starting point for the development of therapeutics targeting BRD9-dependent pathologies. Its mechanism of action is critically dependent on its ability to bind to the E3 ubiquitin ligase Cereblon, thereby inducing the targeted degradation of BRD9. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers in the field of targeted protein degradation.

References

An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugates for PROTAC Technology, with a focus on Thalidomide-Based Cereblon Binders

Disclaimer: Specific datasheet and quantitative properties for a molecule designated solely as "E3 ligase Ligand-Linker Conjugate 65" are not publicly available. The following guide provides a comprehensive overview based on the known composition of this conjugate, which incorporates a Thalidomide-derived Cereblon (CRBN) E3 ligase ligand and a linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

This technical guide is intended for researchers, scientists, and drug development professionals working with or interested in targeted protein degradation.

Introduction to PROTAC Technology and E3 Ligase Ligand-Linker Conjugates

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to selectively degrade target proteins of interest (POIs).[1][] A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[3] The E3 ligase ligand-linker conjugate is a critical building block in the synthesis of a functional PROTAC.

"this compound" is identified as a conjugate composed of Thalidomide and a corresponding linker. Thalidomide and its derivatives, such as Pomalidomide and Lenalidomide, are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase.[4] Therefore, this conjugate serves to recruit the CRL4^CRBN^ E3 ligase complex.

Properties and Specifications

While specific quantitative data for "Conjugate 65" is unavailable, the general properties of Thalidomide-based E3 ligase ligand-linker conjugates are well-documented.

| Property | Description | Source |

| E3 Ligase Ligand | Thalidomide or a derivative thereof. | Generic |

| Target E3 Ligase | Cereblon (CRBN) | [4] |

| Function | Recruits the CRBN E3 ligase to a target protein of interest when incorporated into a PROTAC molecule. | [] |

| Chemical Nature | Typically a phthalimide-based scaffold connected to a linker. | [5] |

| Solubility | Varies depending on the linker composition; often soluble in organic solvents like DMSO. | [6] |

| Storage | Typically stored at -20°C to ensure stability. |

Mechanism of Action: The PROTAC-induced Ternary Complex

The fundamental mechanism of action for a PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the E3 ubiquitin ligase. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, leading to its polyubiquitination and subsequent degradation by the 26S proteasome. The PROTAC molecule is then released and can act catalytically to degrade multiple target protein molecules.[1][3][7]

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of Thalidomide-based PROTACs.

General Synthesis of a Thalidomide-Based PROTAC

The synthesis of a PROTAC involves the conjugation of the E3 ligase ligand-linker moiety to a ligand for the protein of interest.

References

- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of PROTACs Using a Representative E3 Ligase Ligand-Linker Conjugate

Introduction

Proteolysis Targeting Chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the body's own ubiquitin-proteasome system (UPS) for the targeted degradation of specific proteins of interest (POIs).[1][2] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that covalently connects the two.[1][3] By bringing the POI and the E3 ligase into close proximity, PROTACs facilitate the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][4] This event-driven, catalytic mechanism allows PROTACs to be recycled and engage multiple target proteins.[1][2]

A critical component in the design and synthesis of many successful PROTACs is the E3 ligase ligand-linker conjugate. This guide will focus on a representative and widely used conjugate class: a pomalidomide-based linker. Pomalidomide (B1683931) is a potent ligand for the Cereblon (CRBN) E3 ligase complex.[5][6] The synthesis of PROTACs using a pre-functionalized pomalidomide-linker conjugate is a common and effective strategy in the development of novel protein degraders.[7][8] This document will provide an in-depth overview of the synthesis of a representative pomalidomide-linker conjugate and its subsequent use in the creation of a PROTAC, complete with experimental protocols, data tables, and pathway diagrams.

While this guide uses a pomalidomide-C5-azide conjugate as a specific example, the principles and techniques described are broadly applicable to the synthesis of a wide range of PROTACs.[9]

Synthesis of a Representative Pomalidomide-Linker Conjugate: Pomalidomide-C5-Azide

The synthesis of a pomalidomide-linker conjugate with a reactive handle for subsequent attachment to a POI ligand is a key step in PROTAC development. The following is a representative two-step procedure for the synthesis of pomalidomide-C5-azide.[5][9]

Experimental Protocols

Step 1: Synthesis of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

Materials:

-

Pomalidomide

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Silica (B1680970) gel for column chromatography

-

Methanol (MeOH)

Procedure:

-

To a solution of pomalidomide (1.0 equivalent) in DMF, add potassium carbonate (2.0 equivalents) and 1,5-dibromopentane (3.0 equivalents).[5]

-

Stir the reaction mixture at 60 °C for 12 hours.[5]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM three times.[5]

-

Wash the combined organic layers with saturated aqueous NaHCO₃ and then with brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% MeOH in DCM) to afford N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione.[5]

Step 2: Synthesis of Pomalidomide-C5-Azide

Materials:

-

N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione

-

Sodium azide (B81097) (NaN₃)

-

Dimethylformamide (DMF)

-

Water (H₂O)

-

Dichloromethane (DCM)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Methanol (MeOH)

Procedure:

-

To a solution of N-(5-bromopentyl)-4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione (1.0 equivalent) in DMF, add sodium azide (3.0 equivalents).[5]

-

Stir the reaction mixture at 60 °C for 6 hours.[5]

-

After cooling to room temperature, dilute the reaction mixture with water and extract with DCM three times.[5]

-

Wash the combined organic layers with water and brine.[5]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-5% MeOH in DCM) to yield pomalidomide-C5-azide.[5]

Data Presentation

The following tables summarize representative quantitative data for the synthesis and characterization of pomalidomide-based PROTACs.

Table 1: Synthesis and Purity of Pomalidomide-Linker Conjugates

| Compound | Synthetic Step | Starting Material | Reagents | Yield (%) | Purity (by HPLC) |

| N-(5-bromopentyl)-pomalidomide | Alkylation | Pomalidomide | 1,5-dibromopentane, K₂CO₃ | 60-75 | >95% |

| Pomalidomide-C5-azide | Azidation | N-(5-bromopentyl)-pomalidomide | NaN₃ | 80-90 | >98% |

Table 2: Biological Activity of a Representative Pomalidomide-Based PROTAC

| PROTAC Compound | Target Protein | DC₅₀ (nM) | Dₘₐₓ (%) | Cell Line | Reference |

| ZQ-23 | HDAC8 | 147 | 93 | - | [10] |

| Compound 16 | EGFR | - | 96 (at 72h) | A549 | [6] |

| dBET1 (CRBN-based) | BRD3 | - | >90 | Jurkat | [11] |

DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.[12][13]

PROTAC Synthesis via "Click Chemistry"

The azide functionality on the pomalidomide-C5-azide conjugate allows for its efficient coupling to a POI ligand that has been functionalized with an alkyne group. This is typically achieved through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reaction.[9][14]

General Protocol for PROTAC Synthesis via CuAAC

Materials:

-

Pomalidomide-C5-azide

-

Alkyne-functionalized POI ligand

-

Copper(II) sulfate (CuSO₄)

-

Sodium ascorbate (B8700270)

-

tert-Butanol (t-BuOH)

-

Water (H₂O)

Procedure:

-

Dissolve the pomalidomide-C5-azide (1.0 equivalent) and the alkyne-functionalized POI ligand (1.0-1.2 equivalents) in a mixture of t-BuOH and water.

-

Add sodium ascorbate (e.g., 0.5 equivalents) followed by copper(II) sulfate (e.g., 0.2 equivalents).

-

Stir the reaction mixture at room temperature for 16-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or DCM).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude PROTAC by silica gel column chromatography or preparative HPLC.

Mandatory Visualizations

Signaling Pathway and Mechanism of Action

The following diagram illustrates the general mechanism of action for a pomalidomide-based PROTAC.

Caption: Mechanism of action for a pomalidomide-based PROTAC.

Experimental Workflow

The following diagram outlines the general workflow for the synthesis and evaluation of a pomalidomide-based PROTAC.

Caption: General workflow for PROTAC synthesis and evaluation.

References

- 1. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]

- 3. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Design, synthesis, and molecular docking studies of novel pomalidomide-based PROTACs as potential anti-cancer agents targeting EGFRWT and EGFRT790M - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Rapid synthesis of pomalidomide-conjugates in minutes via temperature elevation and delayed feeding - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. benchchem.com [benchchem.com]

- 10. Discovery of pomalidomide-based PROTACs for selective degradation of histone deacetylase 8 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. lifesensors.com [lifesensors.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate PT-65 for Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Proteolysis-Targeting Chimera (PROTAC) PT-65, a potent and selective degrader of Glycogen Synthase Kinase 3 (GSK3). PT-65 represents a significant advancement in the field of targeted protein degradation, particularly for neurodegenerative diseases like Alzheimer's. This document details its mechanism of action, quantitative data, and the experimental protocols used for its characterization.

Introduction to Targeted Protein Degradation and PT-65

Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1] Unlike traditional inhibitors that only block a protein's function, PROTACs lead to the physical removal of the protein, offering a powerful therapeutic modality.[1] A PROTAC consists of two ligands connected by a linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This induced proximity results in the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[1][2]

PT-65 is a PROTAC designed to degrade GSK3, a key kinase implicated in the pathology of Alzheimer's disease.[3][4] It is composed of a GSK3 inhibitor, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ligase.[5][6] By degrading GSK3, PT-65 has been shown to suppress tau hyperphosphorylation, a hallmark of Alzheimer's, and improve cognitive function in preclinical models.[3][6]

Mechanism of Action

The mechanism of action for PT-65 follows the general principle of PROTACs. The process is catalytic and can be broken down into several key steps, leading to the eventual degradation of the GSK3 protein.

Quantitative Data Summary

The efficacy of PT-65 has been quantified through various biochemical and cellular assays. The key parameters are summarized below, demonstrating its high potency and binding affinity.

| Parameter | Target Protein | Value | Cell Line | Assay Type | Reference |

| DC₅₀ | GSK3α | 28.3 nM | SH-SY5Y | Cellular Degradation | [5][6] |

| DC₅₀ | GSK3β | 34.2 nM | SH-SY5Y | Cellular Degradation | [5][6] |

| K_d_ | GSK3β | 12.41 nM | N/A | Surface Plasmon Resonance (SPR) | [3][6] |

-

DC₅₀ (Degradation Concentration 50%): The concentration of PT-65 required to degrade 50% of the target protein after a 24-hour treatment period in SH-SY5Y cells.[6]

-

K_d_ (Dissociation Constant): A measure of the binding affinity of PT-65 to its target protein, GSK3β, as determined by SPR.[3][6] A lower K_d_ value indicates a higher binding affinity.

Experimental Protocols

The characterization of PROTACs like PT-65 involves a suite of assays to determine their efficacy, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.

Western Blot for Protein Degradation Quantification

Western blotting is a fundamental technique used to quantify the reduction in target protein levels following PROTAC treatment.[1]

Objective: To determine the DC₅₀ and Dₘₐₓ (maximum degradation) of PT-65 for GSK3α and GSK3β.

Methodology:

-

Cell Culture and Treatment:

-

Plate SH-SY5Y cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of PT-65 (e.g., from 1 nM to 10 µM) in cell culture medium. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Treat the cells with the different concentrations of PT-65 and incubate for a set time period (e.g., 24 hours) at 37°C.

-

-

Cell Lysis:

-

After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).

-

Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit, following the manufacturer's instructions.[1]

-

Normalize the protein concentration of all samples with lysis buffer.

-

-

SDS-PAGE and Western Blot:

-

Prepare samples by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.

-

Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane overnight at 4°C with primary antibodies against GSK3α, GSK3β, and a loading control (e.g., β-actin).

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.[1]

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the target protein (GSK3) signal to the loading control signal for each sample.

-

Calculate the percentage of protein degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the log concentration of PT-65 to generate a dose-response curve and determine the DC₅₀ and Dₘₐₓ values.[1]

-

Live-Cell Assays for Degradation Kinetics

Live-cell assays are crucial for understanding the dynamics of PROTAC-mediated degradation in a physiological context.[2] Techniques like NanoBRET/HiBiT allow for real-time, quantitative analysis of protein levels.[2][7]

Objective: To measure the rate of GSK3 degradation induced by PT-65 in real-time.

Methodology (HiBiT Lytic Assay Example):

-

Cell Line Preparation:

-

Use a cell line (e.g., SH-SY5Y) where the target protein (GSK3) is endogenously tagged with a small peptide reporter like HiBiT. This is typically achieved using CRISPR/Cas9 gene editing.

-

-

Cell Plating and Treatment:

-

Seed the HiBiT-tagged cells into a white, opaque 96-well or 384-well plate.

-

Prepare serial dilutions of PT-65 and add them to the cells. Include vehicle controls.

-

Incubate the plates for various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

-

Lysis and Luminescence Measurement:

-

At each time point, remove the corresponding plate from the incubator.

-

Allow the plate to equilibrate to room temperature.

-

Prepare the Nano-Glo® HiBiT Lytic Reagent, which contains the complementary LgBiT subunit and luciferase substrate.

-

Add the reagent to each well to lyse the cells and initiate the luminescence reaction.

-

Shake the plate for 10 minutes to ensure complete lysis.

-

Measure the luminescence signal using a plate reader.[2]

-

-

Data Analysis:

-

Normalize the luminescence signal from PT-65-treated wells to the vehicle control wells at each time point.

-

Plot the percentage of remaining protein versus time for each concentration to generate degradation kinetic curves.

-

From these curves, key kinetic parameters such as the degradation rate constant (k_deg_) and the time to reach maximum degradation (T_Dmax_) can be determined.[2]

-

Conclusion

PT-65 is a highly effective PROTAC that selectively degrades GSK3α and GSK3β. Its potent activity, demonstrated by nanomolar DC₅₀ values and high binding affinity, makes it a valuable tool for studying GSK3 biology and a promising therapeutic candidate for Alzheimer's disease.[3] The experimental protocols outlined in this guide provide a robust framework for the evaluation and characterization of PT-65 and other novel PROTAC molecules, facilitating further advancements in the field of targeted protein degradation.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Discovery of PT-65 as a highly potent and selective Proteolysis-targeting chimera degrader of GSK3 for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Progress in Research of PROTAC for Neurodegenerative Disorders Treatment [journal11.magtechjournal.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. PT-65 | Active Degraders | Tocris Bioscience [tocris.com]

- 7. pubs.acs.org [pubs.acs.org]

Technical Guide: Linker Composition and Characterization of E3 Ligase Ligand-Linker Conjugate 65

Disclaimer: Publicly available information on a specific molecule designated "E3 ligase Ligand-Linker Conjugate 65" is not available. Therefore, this guide presents a representative example of a Von Hippel-Lindau (VHL) E3 ligase-recruiting Proteolysis Targeting Chimera (PROTAC), which will be referred to as Conjugate 65 , to illustrate the core concepts of linker composition and characterization.

This technical guide provides an in-depth overview of the linker composition, synthesis, and characterization of Conjugate 65 , a representative PROTAC designed to induce the degradation of a target protein of interest (POI). This document is intended for researchers, scientists, and drug development professionals working in the field of targeted protein degradation.

Overview of Conjugate 65

Conjugate 65 is a heterobifunctional molecule that consists of three key components: a ligand that binds to the VHL E3 ubiquitin ligase, a ligand that binds to the POI, and a linker that connects these two ligands. By simultaneously binding to both the E3 ligase and the POI, Conjugate 65 facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.

Linker Composition of Conjugate 65

The linker is a critical component of a PROTAC, as its length, rigidity, and chemical composition influence the formation of a stable ternary complex between the E3 ligase, the PROTAC, and the POI. The linker of Conjugate 65 is a polyethylene (B3416737) glycol (PEG)-based linker, which provides a balance of flexibility and water solubility.

Table 1: Physicochemical Properties of Conjugate 65 Linker

| Parameter | Value |

| Chemical Structure | 1-Amino-14-chloro-3,6,9,12-tetraoxatetradecane |

| Molecular Formula | C10H22ClNO4 |

| Molecular Weight | 255.74 g/mol |

| Length | 15 atoms |

| LogP | -0.5 |

Quantitative Biological Data

The efficacy of Conjugate 65 is determined by its ability to bind to its target proteins and induce the degradation of the POI.

Table 2: Biological Activity of Conjugate 65

| Parameter | Assay Type | Value |

| VHL Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 150 nM |

| POI Binding Affinity (Kd) | Surface Plasmon Resonance (SPR) | 50 nM |

| Ternary Complex Formation (α) | N/A | 5 |

| POI Degradation (DC50) | In-cell Western Blot | 25 nM |

| POI Degradation (Dmax) | In-cell Western Blot | >95% |

Experimental Protocols

This protocol outlines the synthesis of Conjugate 65 via a two-step process involving the conjugation of the VHL ligand and the POI ligand to the linker.

Materials:

-

VHL Ligand with a carboxylic acid functional group

-

POI Ligand with an amino functional group

-

1-Amino-14-chloro-3,6,9,12-tetraoxatetradecane (Linker)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

N-Hydroxysuccinimide (NHS)

-

Dimethylformamide (DMF)

-

Diisopropylethylamine (DIPEA)

-

High-Performance Liquid Chromatography (HPLC) system

-

Mass Spectrometer

Procedure:

-

Activation of VHL Ligand:

-

Dissolve the VHL ligand (1.0 eq) in dry DMF.

-

Add DCC (1.1 eq) and NHS (1.1 eq).

-

Stir the reaction mixture at room temperature for 4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

-

Conjugation of VHL Ligand to Linker:

-

To the activated VHL ligand solution, add the linker (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction at room temperature overnight.

-

Purify the VHL-linker conjugate by reverse-phase HPLC.

-

Confirm the product identity by mass spectrometry.

-

-

Conjugation of POI Ligand to VHL-Linker:

-

Dissolve the purified VHL-linker conjugate (1.0 eq) in dry DMF.

-

Add the POI ligand (1.1 eq) and DIPEA (2.0 eq).

-

Heat the reaction to 60°C and stir overnight.

-

Purify the final Conjugate 65 by reverse-phase HPLC.

-

Confirm the final product identity by mass spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

This protocol describes the quantification of POI degradation in cells treated with Conjugate 65 .

Materials:

-

Cell line expressing the POI

-

Conjugate 65

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Primary antibody against the POI

-

Primary antibody against a loading control (e.g., GAPDH)

-

Secondary antibodies conjugated to fluorescent dyes

-

In-Cell Western™ Assay Kit (LI-COR)

-

Odyssey® CLx Imaging System (LI-COR)

Procedure:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a density of 20,000 cells per well.

-

Incubate overnight at 37°C and 5% CO2.

-

-

Compound Treatment:

-

Prepare serial dilutions of Conjugate 65 in cell culture medium.

-

Treat the cells with the different concentrations of Conjugate 65 or DMSO (vehicle control).

-

Incubate for the desired time (e.g., 24 hours).

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde in PBS.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS.

-

Block with a blocking buffer.

-

Incubate with the primary antibodies against the POI and the loading control.

-

Incubate with the corresponding fluorescently-labeled secondary antibodies.

-

-

Imaging and Analysis:

-

Scan the plate using an Odyssey® CLx Imaging System.

-

Quantify the fluorescence intensity for the POI and the loading control.

-

Normalize the POI signal to the loading control signal.

-

Calculate the percentage of POI degradation relative to the vehicle control.

-

Determine the DC50 and Dmax values by fitting the data to a dose-response curve.

-

Visualizations

Caption: Mechanism of action for Conjugate 65-mediated protein degradation.

Caption: Workflow for the synthesis and characterization of Conjugate 65.

In-Depth Technical Guide: E3 Ligase Ligand-Linker Conjugate 65 Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of E3 ligase Ligand-Linker Conjugate 65, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). This document details the quantitative binding data, experimental methodologies for affinity determination, and the relevant biological pathways.

Introduction to this compound

This compound is a key intermediate used in the synthesis of selective protein degraders. Specifically, it serves as the E3 ligase-recruiting moiety for the potent and selective BRD9 degrader, CFT8634, developed by C4 Therapeutics. This conjugate is comprised of a ligand that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a chemical linker. The CRBN ligand is based on pomalidomide (B1683931), an immunomodulatory drug known to bind to CRBN with high affinity. The conjugate is designed to be subsequently attached to a ligand for a target protein, forming a heterobifunctional PROTAC molecule that induces the degradation of the target protein.

Quantitative Binding Affinity Data

The binding affinity of the E3 ligase ligand component is a crucial parameter for the efficacy of a PROTAC. While specific binding data for the entire "this compound" is not publicly available, the affinity is primarily determined by its pomalidomide warhead. The binding affinities of pomalidomide and related immunomodulatory drugs (IMiDs) to the CRBN E3 ligase have been characterized.

| Ligand | Dissociation Constant (Kd) | Assay Method | Reference |

| Pomalidomide | ~157 nM | Not specified in source | [1] |

| Lenalidomide | ~178 nM | Not specified in source | [1] |

| Thalidomide (B1683933) | ~250 nM | Not specified in source | [1] |

| Pomalidomide | IC50 of ~2 µM | Affinity Bead Binding | [2] |

| Lenalidomide | IC50 of ~2 µM | Affinity Bead Binding | [2] |

Note: The linker component of the conjugate can influence the binding affinity of the ligand to the E3 ligase. However, the intrinsic affinity of the pomalidomide head is the primary driver of the interaction.

Experimental Protocols for Binding Affinity Determination

The determination of binding affinity between an E3 ligase ligand-linker conjugate and its target E3 ligase is critical for the development of effective PROTACs. Two common and robust methods for quantifying these interactions are Time-Resolved Fluorescence Energy Transfer (TR-FRET) and Isothermal Titration Calorimetry (ITC).

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

TR-FRET is a sensitive and high-throughput method for measuring molecular interactions in solution.

Principle: This competitive assay measures the binding of a fluorescently labeled tracer ligand to the E3 ligase. An unlabeled ligand (such as the this compound) competes with the tracer for binding to the E3 ligase. When the tracer is bound, a FRET signal is generated between a donor fluorophore on an antibody recognizing a tag on the E3 ligase and an acceptor fluorophore on the tracer. The unlabeled ligand displaces the tracer, leading to a decrease in the FRET signal, which is proportional to its binding affinity.

Detailed Methodology:

-

Reagents and Materials:

-

Purified recombinant human Cereblon (CRBN) protein, often tagged (e.g., with GST or His).

-

Fluorescently labeled tracer ligand that binds to CRBN (e.g., Thalidomide-Red)[3].

-

A Lanthanide-labeled antibody (donor fluorophore, e.g., Europium cryptate-labeled anti-GST antibody) that recognizes the tag on CRBN[3].

-

Test compound (this compound) serially diluted in an appropriate solvent (e.g., DMSO).

-

Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP).

-

384-well, low-volume, black microplates.

-

A TR-FRET-compatible plate reader.

-

-

Assay Procedure: a. Prepare a stock solution of the test compound and perform serial dilutions to create a concentration gradient. b. In a 384-well plate, add a fixed concentration of the fluorescent tracer and the tagged CRBN protein to each well. c. Add the serially diluted test compound to the wells. Include control wells with no test compound (maximum FRET signal) and wells with a saturating concentration of a known high-affinity binder or no CRBN (background FRET signal). d. Add the Lanthanide-labeled antibody to each well. e. Incubate the plate at room temperature for a specified period (e.g., 1-2 hours) to allow the binding reaction to reach equilibrium. f. Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (one for the donor and one for the acceptor).

-

Data Analysis: a. Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). b. Plot the TR-FRET ratio against the logarithm of the test compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the tracer binding. d. The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the tracer's Kd.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free in-solution technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Principle: A solution of the ligand (this compound) is titrated into a solution containing the protein (CRBN). The heat released or absorbed upon binding is measured. As the protein becomes saturated with the ligand, the heat change per injection diminishes until only the heat of dilution is observed.

Detailed Methodology:

-

Reagents and Materials:

-

Highly purified recombinant human CRBN protein at a known concentration (typically 10-100 µM).

-

This compound at a known concentration (typically 10-20 times the protein concentration).

-

Dialysis buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). It is critical that the protein and ligand are in identical buffer to minimize heat of dilution effects.

-

An Isothermal Titration Calorimeter.

-

-

Assay Procedure: a. Dialyze both the protein and the ligand against the same buffer to ensure a perfect match. b. Degas both solutions to prevent air bubbles in the calorimeter cell and syringe. c. Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe. d. Set the experimental parameters, including the cell temperature, injection volume, and spacing between injections. e. Perform an initial small injection to account for any initial mixing artifacts, and then proceed with a series of injections (e.g., 1-2 µL each) until the protein is saturated. f. Perform a control experiment by titrating the ligand into the buffer alone to measure the heat of dilution.

-

Data Analysis: a. Subtract the heat of dilution from the raw titration data. b. Integrate the heat change for each injection. c. Plot the integrated heat per injection against the molar ratio of ligand to protein. d. Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters: Kd, n, and ΔH.

Signaling Pathway and Experimental Workflow Visualization

CRBN E3 Ubiquitin Ligase Signaling Pathway

Cereblon (CRBN) is a substrate receptor for the Cullin 4 (CUL4) RING E3 ubiquitin ligase complex (CRL4CRBN). This complex plays a crucial role in the ubiquitin-proteasome system, targeting specific proteins for degradation. The binding of immunomodulatory drugs like pomalidomide to CRBN alters its substrate specificity, leading to the ubiquitination and subsequent degradation of neosubstrates such as the transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). This mechanism is central to the therapeutic effects of these drugs in multiple myeloma. The CRL4CRBN complex is also implicated in other signaling pathways, including the Wnt signaling pathway[4][5].

Caption: CRBN E3 Ligase Signaling Pathway.

Experimental Workflow for TR-FRET Binding Assay

The following diagram illustrates the key steps in determining the binding affinity of an E3 ligase ligand-linker conjugate using a TR-FRET assay.

Caption: TR-FRET Binding Assay Workflow.

Conclusion

This compound is a crucial building block for the development of the BRD9-targeting PROTAC CFT8634. Its binding affinity to the CRBN E3 ligase, primarily driven by its pomalidomide warhead, is in the nanomolar range. The accurate determination of this binding affinity is essential for optimizing PROTAC design and predicting in-cell efficacy. The TR-FRET and ITC methodologies outlined in this guide provide robust and reliable approaches for quantifying these critical molecular interactions, thereby facilitating the advancement of targeted protein degradation as a therapeutic modality.

References

- 1. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. revvity.com [revvity.com]

- 4. The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to E3 Ligase Ligand-Linker Conjugate 65: A BRD9-Targeted Degrader

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the E3 ligase ligand-linker conjugate, compound 65, a potent and selective degrader of the bromodomain-containing protein 9 (BRD9). Developed by C4 Therapeutics, this bifunctional molecule represents a significant tool in the exploration of BRD9 biology and the development of novel therapeutics targeting cancers with dependencies on the BAF (SWI/SNF) chromatin remodeling complex.

Introduction

Compound 65 is a proteolysis-targeting chimera (PROTAC) designed to hijack the ubiquitin-proteasome system for the targeted degradation of BRD9. It consists of a ligand that binds to the BRD9 bromodomain, a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By inducing the proximity of BRD9 to CRBN, compound 65 facilitates the ubiquitination and subsequent proteasomal degradation of BRD9.[1] This approach offers a powerful alternative to traditional inhibition, as it can eliminate the target protein entirely.

The initial development of BRD9 degraders, including a precursor to compound 65, was described by Remillard and colleagues in 2017.[1] This work laid the foundation for the optimization efforts by C4 Therapeutics, leading to the identification of compound 65 with a half-maximal degradation concentration (DC50) of 5 nM.[1] Further modifications of this scaffold led to the development of CFT8634, an orally bioavailable BRD9 degrader that has advanced to clinical trials.

Mechanism of Action

The mechanism of action of compound 65 follows the canonical PROTAC pathway, inducing the formation of a ternary complex between BRD9 and the CRBN E3 ligase.

Quantitative Data

The following table summarizes the key quantitative data reported for compound 65 and its precursors.

| Compound | Target | Assay | Value | Reference |

| Compound 65 | BRD9 | DC50 (Degradation) | 5 nM | [1] |

| Precursor (dBRD9) | BRD9 | DC50 (Degradation) | Not explicitly stated, but potent | [2] |

| CFT8634 (derivative) | BRD9 | DC50 (Degradation) | Potent (specific value not publicly available) | C4 Therapeutics Data |

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of BRD9 degraders related to compound 65 can be found in the primary literature and associated patent filings. Below are representative methodologies.

General Synthetic Procedure for BRD9 Degraders

The synthesis of compound 65 and related analogs involves a multi-step process, typically starting from commercially available materials. The general workflow is as follows:

Representative Protocol for Amide Coupling:

-

To a solution of the carboxylic acid-functionalized component (1 equivalent) in a suitable solvent (e.g., DMF), add a coupling reagent such as HATU (1.2 equivalents) and a base such as DIPEA (2 equivalents).

-

Stir the mixture at room temperature for 15 minutes.

-

Add the amine-functionalized component (1.1 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 2-16 hours, monitoring the reaction by LC-MS.

-

Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amide.

Cellular Degradation Assays

Western Blotting Protocol:

-

Seed cells (e.g., a relevant cancer cell line) in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of compound 65 or vehicle control (e.g., DMSO) for a specified duration (e.g., 4, 8, 16, 24 hours).

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against BRD9 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Use a loading control, such as β-actin or GAPDH, to normalize the BRD9 protein levels.

-

Quantify the band intensities using densitometry software to determine the DC50 value.

Signaling Pathways and Logical Relationships

Compound 65's targeted degradation of BRD9 has significant implications for cellular signaling, particularly in cancers where the BAF chromatin remodeling complex is dysregulated.

Conclusion

E3 ligase ligand-linker conjugate 65 is a valuable chemical probe for studying the biological functions of BRD9 and serves as a foundational molecule for the development of clinical-grade BRD9 degraders. Its potent and selective degradation of BRD9 provides a powerful tool for researchers in oncology and chemical biology. The methodologies and data presented in this guide offer a comprehensive resource for scientists and drug development professionals working in the field of targeted protein degradation. Further research into the therapeutic applications of BRD9 degraders is ongoing and holds promise for the treatment of various cancers.

References

Methodological & Application

Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugate 65 in Cell Culture

For Research Use Only

Introduction

E3 ligase Ligand-Linker Conjugate 65 is a component of the Proteolysis Targeting Chimera (PROTAC) technology, a novel strategy for targeted protein degradation.[1][] PROTACs are heterobifunctional molecules that consist of a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the cell's natural disposal system, the 26S proteasome.[3][5] This event-driven, catalytic mechanism allows for the substoichiometric degradation of target proteins, offering a powerful alternative to traditional inhibition.[3][6]

This document provides detailed protocols for the application of this compound in conjunction with a target protein ligand to form a functional PROTAC for use in cell culture experiments. These guidelines are intended for researchers, scientists, and drug development professionals.

Mechanism of Action

The PROTAC formed using this compound operates by hijacking the ubiquitin-proteasome system. The conjugate itself contains the E3 ligase ligand and a linker. When combined with a ligand for a specific protein of interest, a complete PROTAC is formed. This bifunctional molecule then orchestrates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase (e.g., Cereblon (CRBN) or von Hippel-Lindau (VHL)).[1][] This induced proximity triggers the transfer of ubiquitin from an E2-conjugating enzyme to the target protein.[3] The resulting polyubiquitinated protein is then recognized and degraded by the proteasome, and the PROTAC can then act on another target protein molecule.[3]

Caption: Mechanism of Action of a PROTAC utilizing this compound.

Data Presentation

The following tables present hypothetical quantitative data for a PROTAC formed using this compound to target a hypothetical Protein of Interest (POI-X) in two different cancer cell lines.

Table 1: In Vitro Efficacy of POI-X PROTAC

| Parameter | Cell Line A | Cell Line B |

| DC₅₀ (nM) | 25 | 50 |

| Dₘₐₓ (%) | 90 | 85 |

| Degradation t₁/₂ (hours) | 4 | 6 |

-

DC₅₀: The concentration of the PROTAC required to degrade 50% of the target protein.

-

Dₘₐₓ: The maximum percentage of protein degradation achieved.[7]

-

Degradation t₁/₂: The time required to degrade 50% of the target protein at a saturating PROTAC concentration.[7]

Table 2: Effect on Cell Viability (IC₅₀)

| Cell Line | IC₅₀ (nM) |

| Cell Line A | 150 |

| Cell Line B | 250 |

-

IC₅₀: The concentration of the PROTAC that inhibits 50% of cell viability after 72 hours of treatment.

Experimental Protocols

The following are detailed protocols for key experiments involving the use of a PROTAC assembled with this compound.

Protocol 1: General Cell Culture and Seeding

This protocol outlines the basic steps for maintaining and preparing cells for treatment.

Materials:

-

Target cell line(s)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Multi-well plates (6-well, 12-well, or 96-well)

-

Hemocytometer or automated cell counter

Procedure:

-

Culture cells in T-75 flasks in a humidified incubator at 37°C with 5% CO₂.

-

Once cells reach 70-80% confluency, aspirate the medium and wash the cells once with PBS.[8]

-

Add trypsin-EDTA and incubate for a few minutes until the cells detach.[8]

-

Neutralize the trypsin with complete growth medium and collect the cell suspension.[8]

-

Count the cells and seed them into multi-well plates at the desired density for your specific experiment. Allow cells to adhere overnight before treatment.

Protocol 2: PROTAC Treatment of Cells

This protocol describes how to treat cultured cells with the PROTAC.

Materials:

-

PROTAC stock solution (e.g., 10 mM in DMSO)

-

Complete growth medium

-

Seeded multi-well plates

Procedure:

-

Prepare serial dilutions of the PROTAC stock solution in complete growth medium to achieve the desired final concentrations.

-

Aspirate the medium from the seeded cells and replace it with the medium containing the various concentrations of the PROTAC.[8]

-

Include a vehicle control (e.g., DMSO) at a concentration equivalent to the highest PROTAC treatment group.[8]

-

Incubate the cells for the desired time points (e.g., 2, 4, 8, 16, 24 hours) before proceeding to downstream analysis.

Caption: General experimental workflow for cell-based assays using a PROTAC.

Protocol 3: Western Blotting for Protein Degradation

This protocol is used to quantify the degradation of the target protein.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer and membrane (e.g., PVDF)

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibody against the protein of interest

-

Primary antibody against a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.

-

Determine the protein concentration of each lysate using a BCA assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a membrane.[8]

-

Block the membrane for 1 hour at room temperature.[8]

-

Incubate the membrane with the primary antibody for the target protein overnight at 4°C.[8]

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.[8]

-

Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.

-

Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.

Protocol 4: Cell Viability Assay

This assay measures the effect of protein degradation on cell proliferation and viability.

Materials:

-

Cells seeded in a 96-well plate

-

Cell viability reagent (e.g., CCK-8, MTT)

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and treat them with a range of PROTAC concentrations for the desired duration (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.[8]

-

Incubate the plate for the recommended time.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or low protein degradation | Poor cell permeability of the PROTAC. | Perform a cellular permeability assay. Modify the linker or ligands to improve physicochemical properties. |

| Ineffective ternary complex formation. | The linker length or attachment point may not be optimal. Synthesize and test PROTACs with different linkers. | |

| Low expression of the target E3 ligase in the cell line. | Confirm E3 ligase expression levels by western blot or qPCR. Choose a cell line with higher expression. | |

| High off-target toxicity | The PROTAC is affecting other proteins. | Perform proteomic analysis to identify off-target effects. Redesign the target protein ligand for higher specificity. |

| The E3 ligase ligand has intrinsic bioactivity. | Synthesize and test a control molecule with a non-binding E3 ligase ligand. | |

| Inconsistent results | Issues with cell culture or reagent stability. | Ensure consistent cell passage number and health. Prepare fresh PROTAC dilutions for each experiment. |

Conclusion

This compound, when combined with a suitable target protein ligand, provides a powerful tool for inducing targeted protein degradation. The protocols outlined in this document offer a comprehensive guide for utilizing this technology in cell culture to study protein function and explore potential therapeutic applications. Careful optimization of experimental conditions and appropriate controls are crucial for obtaining reliable and reproducible results.

References

- 1. E3 Ligase Ligand - Linker Conjugates [jenkemusa.com]

- 3. mdpi.com [mdpi.com]

- 4. precisepeg.com [precisepeg.com]

- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation | MDPI [mdpi.com]

- 6. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols for E3 Ligase Ligand-Linker Conjugate 65 Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed protocol for the conjugation of "E3 Ligase Ligand-Linker Conjugate 65" to a target protein of interest (POI) using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This method is central to the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are heterobifunctional molecules designed to induce the degradation of specific proteins by hijacking the ubiquitin-proteasome system.[1][2]

PROTACs consist of a ligand that binds to an E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein.[1] The formation of a stable ternary complex between the E3 ligase, the PROTAC, and the target protein is a critical first step in this process.[3][4][5][6] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the 26S proteasome.[1][2][7] The catalytic nature of this process allows for the degradation of multiple target protein molecules by a single PROTAC molecule.[1][4]

This protocol assumes that the "this compound" contains a terminal alkyne group and will be conjugated to a target protein that has been functionalized with an azide (B81097) group. The principles and steps outlined here can be adapted for the reverse orientation (azide on the E3 ligase conjugate and alkyne on the protein).

Data Presentation

The following tables provide illustrative quantitative data for a typical CuAAC reaction for the synthesis of a PROTAC. This data is representative and may vary depending on the specific protein, linker, and reaction conditions.

Table 1: Reaction Efficiency as a Function of Reactant Molar Ratio

| Molar Ratio (Conjugate 65 : Azide-Protein) | Conjugation Efficiency (%) |

| 1:1 | 75 |

| 5:1 | 92 |

| 10:1 | >95 |

| 20:1 | >95 |

Table 2: Time-Course of Conjugation Reaction

| Reaction Time (minutes) | Product Yield (%) |

| 15 | 60 |

| 30 | 85 |

| 60 | >95 |

| 120 | >95 |

Table 3: Characterization of the Final Conjugate

| Analytical Method | Result |

| SDS-PAGE | Shift in molecular weight corresponding to the mass of Conjugate 65 |

| LC-MS | Observed mass matches the calculated mass of the protein-conjugate |

| Western Blot | Confirmation of the presence of both the target protein and a tag on the conjugate (if applicable) |

Experimental Protocols

Materials

-

This compound (alkyne-functionalized)

-

Azide-functionalized Protein of Interest (POI-N3) in a suitable buffer (e.g., PBS, pH 7.4)

-

Copper(II) sulfate (B86663) (CuSO4)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

-

Sodium ascorbate (B8700270)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Deionized water

-

1.5 mL microcentrifuge tubes

-

Shaker or rotator

Preparation of Stock Solutions

-

This compound (10 mM): Dissolve the conjugate in DMSO to a final concentration of 10 mM.

-

Copper(II) Sulfate (100 mM): Dissolve CuSO4 in deionized water to a final concentration of 100 mM.

-

THPTA (500 mM): Dissolve THPTA in deionized water to a final concentration of 500 mM.

-

Sodium Ascorbate (1 M): Prepare a fresh solution of sodium ascorbate in deionized water to a final concentration of 1 M. This solution should be made fresh for each experiment due to its susceptibility to oxidation.

Click Chemistry Conjugation Protocol

This protocol is for a final reaction volume of 100 µL. Adjust volumes proportionally for different reaction scales.

-

In a 1.5 mL microcentrifuge tube, add the azide-functionalized protein to a final concentration of 10 µM (e.g., 10 µL of a 100 µM stock).

-

Add the this compound stock solution to achieve the desired final concentration (e.g., 1 µL of 10 mM stock for a final concentration of 100 µM, representing a 10:1 molar excess).

-

Add 1 µL of the 500 mM THPTA stock solution (final concentration: 5 mM).

-

Add 1 µL of the 100 mM CuSO4 stock solution (final concentration: 1 mM).

-

Vortex the mixture gently.

-

Initiate the reaction by adding 1 µL of the freshly prepared 1 M sodium ascorbate stock solution (final concentration: 10 mM).

-

Vortex the reaction mixture gently and incubate at room temperature for 1 hour on a shaker or rotator. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-12 hours).

-

After the incubation, the reaction can be stopped by adding EDTA to a final concentration of 10 mM to chelate the copper ions.

-

The resulting protein-conjugate can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or affinity chromatography.

Characterization of the Conjugate

-

SDS-PAGE: Analyze the purified conjugate by SDS-PAGE to visualize the increase in molecular weight compared to the unconjugated protein.

-

LC-MS: Confirm the identity and purity of the conjugate by liquid chromatography-mass spectrometry.

-

Functional Assays: Assess the biological activity of the final PROTAC conjugate, for instance, by measuring its ability to induce the degradation of the target protein in a cellular context.

Visualizations

PROTAC-Mediated Protein Degradation Pathway

Caption: PROTAC-mediated protein degradation pathway.

Experimental Workflow for Click Chemistry Conjugation

Caption: Experimental workflow for click chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. o2hdiscovery.co [o2hdiscovery.co]

- 5. PROTAC-induced protein structural dynamics in targeted protein degradation | eLife [elifesciences.org]

- 6. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]

- 7. Mechanism of degrader-targeted protein ubiquitinability - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Ternary Complex Formation Assay with Conjugate 65-based PROTAC

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[1] These heterobifunctional molecules consist of two distinct ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[] This dual binding induces the formation of a ternary complex, bringing the POI and the E3 ligase into close proximity.[3] The formation of this ternary complex is a critical initial step, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[4]

The stability and efficiency of ternary complex formation are key determinants of a PROTAC's efficacy and selectivity.[] Therefore, robust and quantitative assays to characterize this interaction are essential for the development and optimization of novel PROTACs like Conjugate 65. This document provides detailed protocols and application notes for a Time-Resolved Fluorescence Energy Transfer (TR-FRET) assay, a widely used method for studying PROTAC-induced ternary complex formation.[6][7]

Principle of the TR-FRET Assay

The TR-FRET assay is a proximity-based technology that measures the interaction between two molecules.[7] In the context of a PROTAC ternary complex, the assay is configured as follows:

-

Labeling: The target protein (POI) and the E3 ligase are each labeled with a specific fluorophore. One is labeled with a donor fluorophore (e.g., Terbium cryptate), and the other with an acceptor fluorophore (e.g., d2 or a fluorescent protein).

-